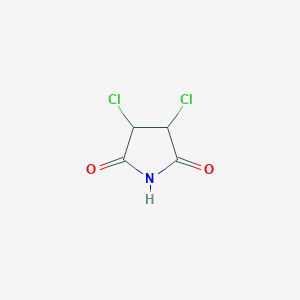
3,4-Dichloropyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloropyrrolidine-2,5-dione is a chemical compound with the molecular formula C₄H₃Cl₂NO₂ and a molecular weight of 167.978 g/mol It is a derivative of pyrrolidine-2,5-dione, featuring two chlorine atoms at the 3 and 4 positions of the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloropyrrolidine-2,5-dione typically involves the chlorination of pyrrolidine-2,5-dione. One common method includes the reaction of pyrrolidine-2,5-dione with chlorine gas in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dichloropyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine-2,5-dione derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
3,4-Dichloropyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3,4-Dichloropyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Pyrrolidine-2,5-dione: The parent compound without chlorine substitutions.
3-Chloropyrrolidine-2,5-dione: A mono-chlorinated derivative.
4-Chloropyrrolidine-2,5-dione: Another mono-chlorinated derivative.
Uniqueness: 3,4-Dichloropyrrolidine-2,5-dione is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-chlorinated counterparts. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Propriétés
Numéro CAS |
71216-30-3 |
|---|---|
Formule moléculaire |
C4H3Cl2NO2 |
Poids moléculaire |
167.97 g/mol |
Nom IUPAC |
3,4-dichloropyrrolidine-2,5-dione |
InChI |
InChI=1S/C4H3Cl2NO2/c5-1-2(6)4(9)7-3(1)8/h1-2H,(H,7,8,9) |
Clé InChI |
PNOQDONZIUXXMM-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(=O)NC1=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















